N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-11-4-6-12(7-5-11)22-15-13(9-19-22)17(24)21(10-18-15)20-16(23)14-3-2-8-25-14/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLXZVBFSUQAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.
Overview of the Compound
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its potential in various therapeutic areas, including anticancer and anti-inflammatory applications. The structural uniqueness of this compound arises from its specific substitution patterns, which can influence its binding affinity and selectivity towards biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting pathways involved in cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activities, leading to altered signaling pathways that affect cellular responses.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Growth Inhibition : In vitro studies have shown that the compound achieves considerable growth inhibition across multiple cancer cell lines. A study reported a mean growth inhibition percentage (GI%) of approximately 43.9% across 56 different cell lines, indicating broad-spectrum anticancer potential .
| Cell Line | GI% |
|---|---|
| Lung Carcinoma | 71.8 |
| Renal Carcinoma | 66.02 |
| CNS Carcinoma | 69.53 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Antimicrobial Properties
Preliminary evaluations suggest that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Case Studies and Research Findings
- In Vitro Studies : A comprehensive evaluation of the compound's cytotoxic effects on renal carcinoma cell lines demonstrated significant inhibition of cell viability, with IC50 values indicating potent activity .
- Molecular Docking Simulations : Computational studies have shown that the compound binds effectively to key active sites of target enzymes similar to established inhibitors, highlighting its potential as a lead compound for drug design .
- Cell Cycle Analysis : Treatment with the compound resulted in notable cell cycle arrest at the G0–G1 phase in treated populations compared to control groups, indicating its potential to disrupt normal cell cycle progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
The pyrazolo[3,4-d]pyrimidine core is a common feature in kinase-targeting compounds. Key comparisons include:
Key Observations :
- The target compound’s thiophene-2-carboxamide group differs from Example 62’s methylthiophene and chromenone substituents, likely altering binding affinity and solubility .
- PROTACs like SJF678 incorporate extended linkers (e.g., piperidinylbutoxy) for ternary complex formation with E3 ligases, whereas the target compound lacks such features, suggesting a non-PROTAC mechanism .
Substituent Effects
Q & A
Q. Table 1. Substituent Effects on Anticancer Activity
| Substituent (R) | IC₅₀ (μM, HeLa) | LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| p-Tolyl | 0.45 | 2.8 | 120 |
| 3-Chlorophenyl | 0.78 | 3.1 | 90 |
| 4-Fluorophenyl | 0.62 | 2.9 | 105 |
| Data aggregated from |
(Basic) What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antiproliferative Assays : MTT/WST-1 in cancer cell lines (HeLa, MCF-7) with 72-hour exposure .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) using ADP-Glo™ kits .
- Apoptosis Detection : Annexin V/PI staining coupled with caspase-3/7 activation assays .
(Advanced) How can researchers design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Replace the thiophene carboxamide with furan or pyrrole to enhance solubility (e.g., LogP reduction by 0.5 units) .
- Prodrug Strategies : Introduce ester moieties (e.g., ethyl or methyl esters) to improve oral absorption, with in vivo hydrolysis studies in rodent plasma .
- Metabolic Blocking : Fluorinate the p-tolyl group to reduce CYP450-mediated oxidation, extending half-life (t₁/₂) from 2.1 to 4.3 hours in murine models .
(Advanced) What experimental designs mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Standardized Protocols : Use identical cell passage numbers (P5–P10) and serum lots across experiments .
- Internal Controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-assay variability .
- DoE (Design of Experiments) : Apply factorial designs to optimize assay conditions (e.g., pH, ATP concentration) and identify critical variables .
(Basic) How is the purity of the compound validated for in vivo studies?
Methodological Answer:
- HPLC-UV/ELS : Purity ≥98% confirmed via C18 columns (acetonitrile/water + 0.1% TFA) with dual detection (UV at 254 nm, ELS) .
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) microanalysis ensures stoichiometric consistency (Δ < 0.4%) .
- Residual Solvent Testing : GC-MS detects traces of DMF or DMSO (<500 ppm per ICH Q3C guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
